
Milrinonlactat
Übersicht
Beschreibung
Milrinone lactate is a positive inotropic agent with vasodilating effects, primarily used in the short-term management of acute decompensated heart failure. It is a selective phosphodiesterase III inhibitor, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to improved cardiac function and peripheral vasodilation .
Wissenschaftliche Forschungsanwendungen
Treatment of Heart Failure
Milrinone lactate is predominantly used in the management of heart failure, particularly in patients with severe forms such as dilated cardiomyopathy. It has been shown to improve cardiac output and contractility without significantly increasing heart rate.
Clinical Findings
- A study demonstrated that milrinone lactate administration resulted in significant improvements in cardiac performance parameters, including cardiac output (CO) and cardiac index (CI), along with reductions in left ventricular end-diastolic pressure (LVEDP) and pulmonary capillary wedge pressure (PCWP) in patients with advanced heart failure (New York Heart Association classes III and IV) .
- The drug promotes vasodilation, leading to decreased systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR), which further aids in alleviating the symptoms of heart failure .
Pediatric Applications
In pediatric populations, milrinone lactate has been utilized for managing conditions like septic shock and hypoplastic left heart syndrome.
Case Studies
- A prospective study involving pediatric patients with nonhyperdynamic septic shock indicated that intravenous milrinone significantly increased the cardiac index by 20% while decreasing systemic vascular resistance index by 20% over a two-hour period .
- In neonates with hypoplastic left heart syndrome, pre-operative infusion of milrinone was associated with a significant reduction in serum lactate levels after four hours of administration, indicating improved systemic perfusion . This study highlighted the drug's role in managing metabolic acidosis and pulmonary over-circulation prior to surgical interventions.
Post-Operative Metabolic Support
Milrinone lactate is also beneficial post-cardiac surgery, particularly after cardiopulmonary bypass procedures.
Research Insights
- A study assessed the effects of milrinone on metabolism following extracorporeal circulation. Results showed significantly lower serum lactate levels and higher base excess in patients treated with milrinone compared to those who received adrenaline . This suggests that milrinone supports aerobic tissue metabolism post-surgery, potentially reducing complications associated with high lactate levels.
Pharmacological Mechanisms
Milrinone acts by inhibiting phosphodiesterase type III, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism results in enhanced calcium influx into cardiac cells, improving contractility while also causing vasodilation through smooth muscle relaxation.
Summary of Clinical Applications
Wirkmechanismus
Target of Action
Milrinone lactate primarily targets phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac and vascular muscle contraction. By inhibiting PDE-III, milrinone lactate increases the levels of cyclic adenosine monophosphate (cAMP) within the cells .
Mode of Action
As a PDE-III inhibitor, milrinone lactate increases intracellular cAMP levels . This increase in cAMP enhances the heart’s contractile function and promotes peripheral vasodilation . The compound’s interaction with its targets leads to positive inotropy (increased force of heart muscle contraction), positive lusitropy (increased rate of relaxation of the heart muscle), and vasodilation (widening of blood vessels) .
Biochemical Pathways
The primary biochemical pathway affected by milrinone lactate involves the degradation of cAMP. Under normal conditions, PDE-III breaks down cAMP. The inhibition of pde-iii by milrinone lactate prevents this degradation, leading to increased camp levels . This increase in cAMP enhances the phosphorylation levels of various components in the heart that contribute to contractility and heart rate .
Pharmacokinetics
Milrinone lactate exhibits a high bioavailability when administered intravenously . It is primarily eliminated through the urine, with 80-85% of the drug excreted unchanged within 24 hours . The compound has a half-life of approximately 2.3 hours . It is also worth noting that milrinone lactate is 70% protein-bound .
Result of Action
The action of milrinone lactate results in improved cardiac function and peripheral vasodilation . This leads to an increase in the heart’s contractility and a decrease in pulmonary vascular resistance . Consequently, the amount of blood pumped from the heart is increased, which can help alleviate symptoms of heart failure such as shortness of breath and tiredness .
Action Environment
The efficacy and stability of milrinone lactate can be influenced by various environmental factors. For instance, fluid and electrolyte changes, as well as renal function, should be carefully monitored during therapy with milrinone . Furthermore, the compound’s pulmonary vasodilatory effect appears relatively weaker compared to its systemic actions . This suggests that the systemic vascular environment may have a more significant influence on the action of milrinone lactate .
Biochemische Analyse
Biochemical Properties
Milrinone lactate is a selective inhibitor of peak III cAMP phosphodiesterase isozyme in cardiac and vascular muscle . This inhibitory action is consistent with cAMP-mediated increases in intracellular ionized calcium and contractile force in cardiac muscle, as well as with cAMP-dependent contractile protein phosphorylation and relaxation in vascular muscle .
Cellular Effects
Milrinone lactate increases the slope of the left ventricular pressure-dimension relationship, indicating a direct inotropic effect of the drug . It also produces dose-related and plasma concentration-related increases in forearm blood flow in patients with congestive heart failure, indicating a direct arterial vasodilator activity of the drug .
Molecular Mechanism
Milrinone lactate is a phosphodiesterase-3 inhibitor . This drug inhibits the action of phosphodiesterase-3 and thus prevents degradation of cAMP . Normally, cAMP causes increased activation of protein kinase A (PKA). PKA is an enzyme that phosphorylates many elements of the contractile machinery within the heart cell .
Temporal Effects in Laboratory Settings
Milrinone lactate has been shown to be safe and effective in the short-term (greater than 48 hours) treatment of patients with heart failure . It has not been shown to be safe or effective in the longer treatment of patients with heart failure .
Dosage Effects in Animal Models
In a study involving newborn pigs with hypoxia-reoxygenation, milrinone lactate (0.5 μg.kg-1.min-1) was effective in reducing lipopolysaccharide-induced arteriolar vasoconstriction, capillary perfusion deficits, and inflammatory response, and in increasing survival .
Metabolic Pathways
Animal studies suggest that two oxidative pathways are involved in milrinone lactate metabolism, albeit only involving a small proportion of the administered dose. The major metabolite is the O-glucuronide metabolite .
Transport and Distribution
Following intravenous infusions of 0.20 mcg/kg/min to 0.70 mcg/kg/min to congestive heart failure patients, the drug had a volume of distribution of about 0.45 liters/kg .
Subcellular Localization
Milrinone lactate is a small molecule drug that freely diffuses across cell membranes. It does not have a specific subcellular localization. Its effects are mediated through its inhibition of phosphodiesterase-3, an enzyme found in the cytosol of cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Milrinonlactat wird durch chemische Modifikation von Amrinon synthetisiert, einem anderen potenten inotropen Medikament. Die Synthese beinhaltet die Bildung eines Bipyridinderivats, insbesondere von 1,6-Dihydro-2-methyl-6-oxo-[3,4’-bipyridin]-5-carbonitril . Die Verbindung wird dann in ihre Lactatsalzform umgewandelt, um ihre Stabilität und Löslichkeit zu verbessern .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound als sterile wässrige Lösung hergestellt. Der Prozess beinhaltet das Auflösen von Milrinon in Wasser für Injektionen, wobei Milchsäure zugesetzt wird, um den pH-Wert zwischen 3,2 und 4,0 einzustellen . Die Lösung wird dann filtriert und sterilisiert, bevor sie in Einzeldosis-Fläschchen oder vorgemischten flexiblen Behältern für die intravenöse Verabreichung verpackt wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Milrinonlactat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Milrinon kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können Milrinon in seine reduzierten Formen umwandeln, obwohl diese Reaktionen weniger häufig sind.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel, die in Milrinonreaktionen verwendet werden, umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitutionsreagenzien: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Milrinon, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Milrinonlactat wird oft mit anderen Phosphodiesterase-Inhibitoren verglichen, wie zum Beispiel:
Amrinon: Die Stammverbindung von Milrinon, mit ähnlichen inotropen und vasodilatierenden Wirkungen, aber geringerer Potenz und mehr Nebenwirkungen.
Enoximon: Ein weiterer Phosphodiesterase-Inhibitor mit ähnlichen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
This compound ist einzigartig in seiner Kombination aus inotropen und vasodilatierenden Wirkungen, was es besonders nützlich bei der Behandlung von akuter dekompensierter Herzinsuffizienz macht .
Biologische Aktivität
Milrinone lactate is a phosphodiesterase inhibitor that exhibits significant inotropic and vasodilatory effects, primarily used in the management of heart failure and septic shock. This article delves into its biological activity, including pharmacokinetics, hemodynamic effects, and clinical applications, supported by data tables and case studies.
Milrinone acts as a selective inhibitor of phosphodiesterase type III (PDE III), leading to increased levels of cyclic adenosine monophosphate (cAMP) within cardiac and vascular tissues. This results in enhanced myocardial contractility and vasodilation, which are critical for improving cardiac output in patients with heart failure or compromised hemodynamics.
Pharmacokinetics
The pharmacokinetic profile of milrinone lactate is characterized by:
- Volume of Distribution: Approximately 0.38 to 0.45 L/kg.
- Half-Life: Ranges from 2.3 to 2.4 hours.
- Clearance: About 0.13 to 0.14 L/kg/hr.
- Protein Binding: Approximately 70% bound to plasma proteins.
These parameters indicate that milrinone is rapidly distributed and eliminated, necessitating careful dosing adjustments based on renal function .
1. Heart Failure Management
Milrinone is frequently utilized in patients with severe heart failure, particularly those classified under New York Heart Association (NYHA) classes III and IV. Clinical studies have demonstrated significant improvements in various hemodynamic parameters:
Parameter | Before Milrinone | After Milrinone | p-value |
---|---|---|---|
Cardiac Output (CO) | Reduced | Increased | <0.001 |
Cardiac Index (CI) | Reduced | Increased | <0.001 |
Systemic Vascular Resistance (SVR) | Increased | Decreased | <0.001 |
In a study involving patients with dilated cardiomyopathy, administration of milrinone led to marked improvements in left ventricular performance without significant increases in heart rate .
2. Pediatric Patients with Septic Shock
Milrinone has been evaluated for its effectiveness in pediatric patients experiencing septic shock. A study showed that intravenous milrinone improved cardiovascular function when combined with catecholamines:
- Study Design: Prospective, double-blinded, randomized, placebo-controlled.
- Results: All patients achieved at least a 20% increase in cardiac index while maintaining safety profiles .
3. Preoperative Use in Congenital Heart Disease
In neonates with hypoplastic left heart syndrome, milrinone administration prior to surgical intervention has been associated with significant reductions in serum lactate levels:
Time Point | Lactate Level (mmol/L) |
---|---|
Baseline | Elevated |
After 4 hours | Significant decrease |
After 12 hours | Further decrease |
This effect indicates improved systemic perfusion without adversely affecting mean arterial blood pressure .
Case Study 1: Pediatric Septic Shock
A randomized trial involving pediatric patients demonstrated that milrinone significantly improved hemodynamic parameters without adverse effects. Patients receiving a loading dose followed by continuous infusion showed marked increases in cardiac index and decreases in systemic vascular resistance .
Case Study 2: Neonatal Congenital Heart Disease
In a cohort of neonates undergoing surgery for hypoplastic left heart syndrome, those who received preoperative milrinone exhibited lower lactate levels postoperatively compared to controls, suggesting enhanced metabolic outcomes .
Eigenschaften
IUPAC Name |
2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUPWEAFIOQCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100286-97-3 | |
Record name | Milrinone lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100286-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milrinone lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MILRINONE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8XR81MO8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Milrinone Lactate functions as a phosphodiesterase-3 (PDE3) inhibitor. [] By selectively inhibiting PDE3 enzymes, primarily found in cardiac and vascular smooth muscle, Milrinone Lactate prevents the breakdown of cyclic adenosine monophosphate (cAMP). [] This increase in intracellular cAMP levels leads to enhanced calcium influx, resulting in increased myocardial contractility (positive inotropic effect) and vasodilation. [, ]
A: Milrinone, the active component, has the molecular formula C12H9N3O and a molecular weight of 211.2 g/mol. [] It exists as an off-white to tan crystalline compound. [] As the lactate salt (Milrinone Lactate), it presents as a stable, colorless to pale yellow solution. [] Spectroscopic data is available in various research articles exploring its chemical properties. []
A: Studies have demonstrated that Milrinone Lactate at a concentration of 200 mcg/mL remains stable in both 5% Dextrose Injection and 0.9% Sodium Chloride Injection for 14 days when stored at room or refrigerated temperatures. [, ] This stability profile allows for flexible storage and administration options in clinical settings.
A: Studies in pediatric patients with septic shock have shown that the clearance (CL) of Milrinone is reduced compared to older populations and increases with age. [] A pilot study investigating two dosing regimens (low dose: 20 mcg/kg bolus followed by 0.2 mcg/kg/minute; standard dose: 50 mcg/kg bolus followed by 0.5 mcg/kg/minute) in neonates with persistent pulmonary hypertension of the newborn (PPHN) found a clearance of 7.65 mL/minute/3.4 kg (3.05 mL/minute/kg). []
A: Research indicates that Milrinone Lactate can be an effective treatment for refractory heart failure. [] A study comparing Milrinone Lactate to Dopamine in patients with this condition found that Milrinone Lactate led to improvements in resting heart rate and left ventricular ejection fraction. []
A: A study utilizing the Pediatric Intensive Care database (PIC) indicated an association between Milrinone Lactate and drug-induced kidney injury (DIKI) in critically ill pediatric patients. [] While further research is needed to confirm causality, this finding highlights the importance of careful monitoring and risk assessment when administering Milrinone Lactate, particularly in vulnerable patient populations.
A: Researchers are investigating novel drug delivery systems, such as albumin nanoparticles conjugated with angiotensin II peptide, for targeted delivery of Milrinone to the heart. [] This approach aims to improve therapeutic efficacy while minimizing potential side effects associated with systemic administration. []
A: High-performance liquid chromatography (HPLC) is frequently used to quantify Milrinone Lactate in various matrices, including pharmaceutical formulations and biological fluids. [, ] Other analytical methods, such as spectrofluorimetry, have also been developed for the sensitive determination of Milrinone in biological samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.